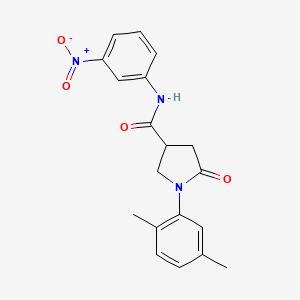
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is commonly known as DPP-3. It is a pyrrolidine-based molecule that has been shown to have various biological activities. DPP-3 has been studied for its potential use as a therapeutic agent in the treatment of several diseases, including cancer and inflammation.
Mechanism of Action
The exact mechanism of action of DPP-3 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and inflammation. DPP-3 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition leads to a decrease in cancer cell invasion and metastasis. DPP-3 has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
DPP-3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and invasion, as well as the production of inflammatory cytokines. DPP-3 has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using DPP-3 in lab experiments are its potent anti-tumor and anti-inflammatory activities. DPP-3 has been shown to be effective against various cancer cell lines and has also been shown to have anti-inflammatory activity. The limitations of using DPP-3 in lab experiments are its complex synthesis method and the limited availability of the compound.
Future Directions
There are several future directions for the research on DPP-3. One direction is to further investigate the mechanism of action of DPP-3. Another direction is to study the potential use of DPP-3 in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, the development of more efficient synthesis methods for DPP-3 could increase its availability for research purposes.
Synthesis Methods
The synthesis of DPP-3 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis of DPP-3 are 2,5-dimethylphenylamine and 3-nitrobenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then reacted with pyrrolidine-3-carboxylic acid to form DPP-3. The final product is purified using column chromatography.
Scientific Research Applications
DPP-3 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPP-3 has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-13(2)17(8-12)21-11-14(9-18(21)23)19(24)20-15-4-3-5-16(10-15)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYSBXHWZWZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

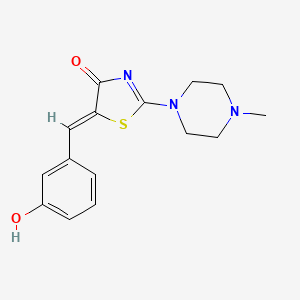
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
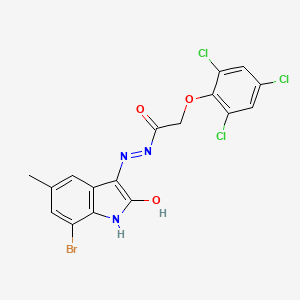
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
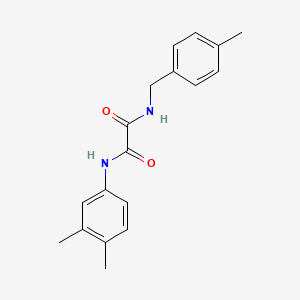
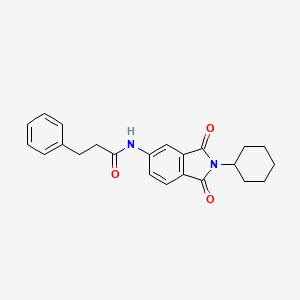
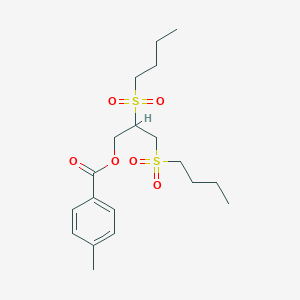
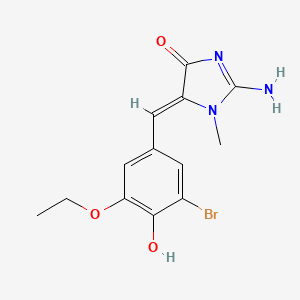
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)
![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)